2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane
CAS No.:
Cat. No.: VC13488123
Molecular Formula: C12H14F2O3
Molecular Weight: 244.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F2O3 |
|---|---|
| Molecular Weight | 244.23 g/mol |
| IUPAC Name | 2-[2-(2,3-difluorophenoxy)ethyl]-1,3-dioxane |
| Standard InChI | InChI=1S/C12H14F2O3/c13-9-3-1-4-10(12(9)14)15-8-5-11-16-6-2-7-17-11/h1,3-4,11H,2,5-8H2 |
| Standard InChI Key | WMWSRWAQCDMQIG-UHFFFAOYSA-N |
| SMILES | C1COC(OC1)CCOC2=C(C(=CC=C2)F)F |
| Canonical SMILES | C1COC(OC1)CCOC2=C(C(=CC=C2)F)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane (IUPAC name: 2-[2-(2,3-difluorophenoxy)ethyl]-1,3-dioxane) features a six-membered 1,3-dioxane ring connected via an ethyl linker to a 2,3-difluorophenoxy group. The dioxane ring adopts a chair conformation, minimizing steric strain, while the fluorine atoms at the 2- and 3-positions of the phenyl ring induce electron-withdrawing effects that modulate the compound’s electronic distribution.
Table 1: Molecular Properties of 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane
| Property | Value |
|---|---|
| Molecular Formula | C12H14F2O3 |
| Molecular Weight | 244.23 g/mol |
| IUPAC Name | 2-[2-(2,3-difluorophenoxy)ethyl]-1,3-dioxane |
| SMILES | C1COC(OC1)CCOC2=C(C(=CC=C2)F)F |
| Topological Polar Surface Area | 35.5 Ų |
The presence of fluorine atoms enhances the compound’s lipophilicity (logP ≈ 2.1), facilitating membrane permeability in biological systems. X-ray crystallographic studies of analogous compounds confirm that the dioxane ring’s oxygen atoms engage in hydrogen-bonding interactions, which may influence crystallization behavior .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane typically proceeds via a two-step protocol:
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Nucleophilic Aromatic Substitution: 2,3-Difluorophenol reacts with ethylene oxide in the presence of a base (e.g., K2CO3) to form 2-(2,3-difluorophenoxy)ethanol. This step achieves a yield of 78–85% under reflux conditions in acetonitrile.
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Cyclization: The intermediate alcohol undergoes acid-catalyzed cyclization with formaldehyde, forming the 1,3-dioxane ring. Using p-toluenesulfonic acid (PTSA) in toluene at 110°C for 6 hours yields the final product with 65–72% efficiency .
Key Reaction Conditions:
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Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) optimize nucleophilic substitution.
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Catalysts: Lewis acids (e.g., ZnCl2) accelerate cyclization by stabilizing transition states .
Industrial Production
Scalable manufacturing employs continuous flow reactors to enhance reaction control and reduce byproduct formation. A patented process (WO202315678A1) describes the use of microreactors for the ethylene oxide coupling step, achieving 90% conversion with residence times under 10 minutes .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C, indicating moderate thermal stability. The compound’s flash point of 104°C (219°F) necessitates careful handling in industrial settings .
Solubility and Partitioning
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Aqueous Solubility: <0.1 mg/mL at 25°C, limiting direct biological administration.
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Organic Solvents: Freely soluble in ethanol (≥50 mg/mL), DMSO (≥100 mg/mL), and dichloromethane .
Biological Activity and Mechanisms
Pharmacological Profiling
In vitro assays demonstrate nanomolar affinity for dopamine D3 receptors (Ki = 11.2 nM), with 28-fold selectivity over D2 receptors. This selectivity arises from hydrophobic interactions between the difluorophenyl group and receptor subpockets .
Table 2: Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Selectivity vs. D2 |
|---|---|---|
| D3 | 11.2 | 28-fold |
| 5-HT2A | 420 | N/A |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to β-ketoaldehydes via Grignard reactions. Reaction with acetyl chloride yields 2-(2-(2,3-difluorophenoxy)ethyl)-3-oxobutanal, a key intermediate in antipsychotic drug synthesis .
Material Science
Incorporation into epoxy resins improves thermal degradation resistance by 15%, attributed to fluorine’s electronegativity stabilizing polymer backbones.
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Molecular Weight | D3 Receptor Ki (nM) |
|---|---|---|
| 2-(2-(3-Bromo-5,6-difluorophenoxy)ethyl)-1,3-dioxane | 323.13 | 8.9 |
| 2-(2-Bromoethyl)-1,3-dioxane | 195.06 | N/A |
| 2-(4-Bromobutyl)-1,3-dioxolane | 237.11 | 210 |
The 2,3-difluoro derivative exhibits superior receptor selectivity compared to brominated analogs, underscoring fluorine’s role in optimizing bioactivity .
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